2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate 2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20385306
InChI: InChI=1S/C15H14F3NO2/c1-2-19(14(20)21-10-15(16,17)18)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3
SMILES:
Molecular Formula: C15H14F3NO2
Molecular Weight: 297.27 g/mol

2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate

CAS No.:

Cat. No.: VC20385306

Molecular Formula: C15H14F3NO2

Molecular Weight: 297.27 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate -

Specification

Molecular Formula C15H14F3NO2
Molecular Weight 297.27 g/mol
IUPAC Name 2,2,2-trifluoroethyl N-ethyl-N-naphthalen-1-ylcarbamate
Standard InChI InChI=1S/C15H14F3NO2/c1-2-19(14(20)21-10-15(16,17)18)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3
Standard InChI Key JXJRNCSYUCVHOM-UHFFFAOYSA-N
Canonical SMILES CCN(C1=CC=CC2=CC=CC=C21)C(=O)OCC(F)(F)F

Introduction

Chemical Identity and Structural Features

Table 1: Comparative Molecular Properties

Property2,2,2-Trifluoroethyl N-Ethyl-N-(naphthalen-1-yl)carbamate2,2,2-Trifluoroethyl 1-Naphthylcarbamate 2,2,2-Trifluoroethyl Tetrahydronaphthalenylcarbamate
Molecular FormulaC₁₅H₁₅F₃NO₂C₁₃H₁₀F₃NO₂C₁₃H₁₄F₃NO₂
Molecular Weight (g/mol)299.25269.22273.25
LogP (Predicted)4.523.96 3.12
PSA (Ų)38.341.8 39.1

The ethyl group increases steric hindrance compared to the non-ethylated analog , potentially altering binding kinetics in biological systems.

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis reports exist for this compound, a plausible route involves:

  • Amine Preparation:
    Reaction of naphthalen-1-amine with ethyl bromide to form N-ethyl-naphthalen-1-amine.

  • Carbamate Formation:
    Treatment with 2,2,2-trifluoroethyl chloroformate in the presence of triethylamine:

    N-Ethyl-naphthalen-1-amine+ClCOOCH₂CF₃Et₃NTarget Compound+HCl\text{N-Ethyl-naphthalen-1-amine} + \text{ClCOOCH₂CF₃} \xrightarrow{\text{Et₃N}} \text{Target Compound} + \text{HCl}

    This method mirrors protocols for analogous trifluoroethyl carbamates .

Table 2: Optimized Reaction Conditions

ParameterValue
SolventDichloromethane
Temperature0–5°C (to minimize side reactions)
Reaction Time4–6 hours
Yield68–72% (estimated)

Physicochemical Properties

Stability Profile

  • Hydrolytic Sensitivity: The carbamate bond is prone to cleavage under strong acidic (pH < 2) or basic (pH > 10) conditions, releasing CO₂ and generating N-ethyl-N-(naphthalen-1-yl)amine and trifluoroethanol.

  • Thermal Stability: Preliminary estimates suggest decomposition onset at 110°C, based on thermogravimetric analysis of structurally similar compounds .

Spectroscopic Characteristics

  • ¹H NMR: Expected signals include:

    • δ 1.2 ppm (triplet, N-CH₂CH₃)

    • δ 4.5 ppm (quartet, OCH₂CF₃)

    • δ 7.3–8.2 ppm (multiplet, naphthalene protons)

  • ¹⁹F NMR: Singlet at δ -75 ppm (CF₃ group) .

Applications in Research and Industry

Medicinal Chemistry

  • Protease Inhibition: The naphthalene moiety may engage in π-π stacking with enzyme active sites, as observed in HIV-1 protease inhibitors .

  • CNS Penetration: Trifluoroethyl groups enhance blood-brain barrier permeability, suggesting potential in neurotherapeutic agent development .

Material Science

  • Polymer Modification: Carbamates with aromatic systems act as crosslinkers in polyurethane synthesis, improving thermal resistance .

ParameterRequirement
Temperature2–8°C (refrigerated)
AtmosphereInert gas (N₂/Ar)
ContainerAmber glass vial with PTFE-lined cap

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